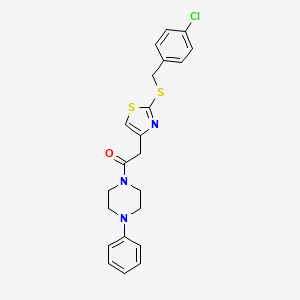

2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)-1-(4-phenylpiperazin-1-yl)ethanone

Description

The compound 2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)-1-(4-phenylpiperazin-1-yl)ethanone features a thiazole core substituted with a 4-chlorobenzylthio group at position 2 and a 4-phenylpiperazinyl-ethanone moiety at position 2. This structure combines a sulfur-containing heterocycle with a piperazine-based pharmacophore, which is common in bioactive molecules targeting neurological and oncological pathways .

Properties

IUPAC Name |

2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-1-(4-phenylpiperazin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN3OS2/c23-18-8-6-17(7-9-18)15-28-22-24-19(16-29-22)14-21(27)26-12-10-25(11-13-26)20-4-2-1-3-5-20/h1-9,16H,10-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRILKQCMMDFCDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)CC3=CSC(=N3)SCC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)-1-(4-phenylpiperazin-1-yl)ethanone typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under acidic conditions.

Attachment of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where the thiazole ring reacts with 4-chlorobenzyl chloride.

Formation of the Piperazine Ring: The piperazine ring is synthesized separately and then attached to the thiazole ring through a nucleophilic substitution reaction involving a suitable leaving group.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the ketone group, converting it to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazole derivatives.

Chemistry:

- Used as a building block in the synthesis of more complex molecules.

- Studied for its reactivity and stability under different conditions.

Biology:

- Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine:

- Explored as a potential pharmaceutical agent due to its structural similarity to known drugs.

- Potential applications in drug design and development.

Industry:

- Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)-1-(4-phenylpiperazin-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole and piperazine rings are known to interact with various biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound’s structural analogs differ in three key regions:

Heterocyclic Core : Replacement of the thiazole ring with pyrimidine (e.g., compounds 5j, 5k, 5l) or benzothiazole (e.g., CAS 919756-04-0).

Substituents on the Thioether Group : Variations in halogenation (e.g., 4-chlorobenzyl vs. 4-fluorobenzyl in 5k) or aromatic systems (e.g., pyridin-4-ylmethyl in CAS 1351587-55-7).

Piperazine Modifications : Substitutions on the phenyl group (e.g., 3,4-dichlorophenyl in 5j, p-tolyl in 5l) or additional functional groups (e.g., acetyl in CAS 897464-96-9).

Table 1: Key Structural Differences

*Calculated based on molecular formula.

Physicochemical Properties

- Melting Points : Pyrimidine analogs (e.g., 5j: 135–138°C, 5k: 138–142°C) exhibit higher melting points than benzothiazole derivatives (e.g., CAS 919756-04-0: N/A), likely due to increased planarity and crystallinity .

- Solubility : The 4-chlorobenzylthio group in the target compound may reduce aqueous solubility compared to polar substituents like methylsulfonyl (CAS 919756-04-0) .

Q & A

What are the common synthetic routes for preparing 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-1-(4-phenylpiperazin-1-yl)ethanone?

Basic Methodological Approach:

The synthesis typically involves multi-step protocols:

- Thiazole ring formation : Condensation of glyoxal derivatives with thioamide precursors under acidic or basic conditions to form the thiazole core .

- Thioether linkage : Reaction of 4-chlorobenzyl chloride with a thiol-containing intermediate (e.g., 2-mercaptothiazole) using bases like K₂CO₃ in polar aprotic solvents (e.g., DMF) .

- Piperazine coupling : The ethanone moiety is introduced via nucleophilic acyl substitution, where 4-phenylpiperazine reacts with a carbonyl-activated intermediate (e.g., chloroacetyl chloride) in dichloromethane or THF .

How can reaction conditions be optimized to improve yield in the final coupling step?

Advanced Methodological Considerations:

- Temperature control : Maintaining 0–5°C during acyl chloride formation minimizes side reactions (e.g., hydrolysis) .

- Catalyst selection : Heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) enhance thioether formation efficiency in PEG-400 solvent .

- Solvent choice : Non-polar solvents (e.g., CH₂Cl₂) improve nucleophilicity of 4-phenylpiperazine, while PEG-400 aids in stabilizing reactive intermediates .

What spectroscopic techniques are critical for characterizing this compound?

Basic Analytical Workflow:

- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–8.1 ppm for chlorobenzyl and phenylpiperazine), thiazole protons (δ 6.8–7.0 ppm), and carbonyl groups (δ 170–180 ppm in ¹³C) .

- IR spectroscopy : Confirms thioether (C-S stretch at ~650 cm⁻¹) and ketone (C=O stretch at ~1680 cm⁻¹) functionalities .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 458.06 for C₂₂H₂₁ClN₃OS₂) .

How can X-ray crystallography resolve ambiguities in structural elucidation?

Advanced Crystallographic Analysis:

- SHELX refinement : Single-crystal X-ray diffraction data processed via SHELXL resolves bond-length discrepancies (e.g., C-S vs. C-O bonds) and confirms stereoelectronic effects in the thiazole-piperazine interface .

- Twinned data handling : For imperfect crystals, SHELXE pipelines enable robust phasing, particularly for high-symmetry space groups (e.g., P2₁2₁2₁) .

What biological targets are hypothesized for this compound?

Basic Mechanistic Insights:

- Enzyme inhibition : The thiazole and chlorobenzyl groups may target cysteine proteases or kinases via electrophilic interactions .

- Receptor modulation : The phenylpiperazine moiety suggests potential affinity for serotonin (5-HT) or dopamine receptors, analogous to structurally related neurotropic agents .

How can structure-activity relationship (SAR) studies guide derivative design?

Advanced SAR Strategies:

- Substituent variation : Replacing 4-chlorobenzyl with electron-withdrawing groups (e.g., nitro) enhances electrophilicity for improved enzyme inhibition .

- Piperazine modification : Introducing sulfonyl groups (e.g., tosyl) alters pharmacokinetic profiles by increasing metabolic stability .

How should researchers address contradictory bioactivity data across studies?

Data Contradiction Resolution:

- Assay standardization : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM) may arise from variations in cell lines (e.g., HEK293 vs. HeLa). Validate using uniform protocols .

- Redox interference controls : Thiol-containing assay buffers may artificially inflate activity; use alternative buffers (e.g., Tris-HCl) .

What chromatographic methods ensure purity for in vitro assays?

Advanced Purification Protocols:

- HPLC conditions : Use C18 columns with gradient elution (ACN/H₂O + 0.1% TFA) to resolve impurities from the main peak (retention time ~12.5 min) .

- Flash chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) achieves >98% purity for kinetic studies .

What computational tools predict the compound’s pharmacokinetics?

ADME Modeling:

- LogP calculation : Software like MarvinSketch estimates logP ~3.2, indicating moderate blood-brain barrier permeability .

- CYP450 metabolism : SwissADME predicts N-dealkylation of the piperazine ring as the primary metabolic pathway .

How can DFT simulations optimize electronic properties?

Advanced Computational Design:

- Frontier molecular orbitals : Gaussian 09 calculations (B3LYP/6-31G*) reveal a low HOMO-LUMO gap (~4.1 eV), suggesting redox activity relevant to anticancer mechanisms .

- Docking studies : AutoDock Vina models identify potential binding poses in the ATP-binding pocket of EGFR (ΔG = −9.2 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.